molecular formula C6H7NO3S B2772659 Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate CAS No. 1545708-95-9

Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate

Cat. No.: B2772659
CAS No.: 1545708-95-9
M. Wt: 173.19
InChI Key: FMCJIGOKQAKHAN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-aminothiazole in a suitable solvent such as dichloromethane.
  • Add a base such as triethylamine to the solution.
  • Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate: Known for its potential antimicrobial properties.

    Thiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

    Oxazole derivatives: Similar to thiazoles but contain an oxygen atom in the ring, leading to different chemical and biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the ester group also provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-3-4(5(8)10-2)7-6(9)11-3/h1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCJIGOKQAKHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)S1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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